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A 2025 retrospective case series provides the most direct evidence for edevixibat use in MYO5B-PFIC

(PFIC10). The table below summarizes the key efficacy outcomes from this study [1].

Table 1: Treatment Response in MYO5B-PFIC Patients Treated with Odevixibat (n=5)

Outcome
Measure

Baseline Status (Pre-
Treatment)

Post-Treatment
Response (Within 6
months)

Long-term Outcome
(Up to 39 months)

Serum Bile Acids
(sBA)

Total Bilirubin

Pruritus

Sleep
Disturbances

Elevated > 150 pmol/L
(median: 293 pumol/L)

Elevated > 25 pumol/L
(median: 62 pmol/L)

Moderate to severe in all
patients

Present in 4 of 5 patients

Normalized to < 10 pumol/L

Reduced to < 15 pmol/L

Marked improvement
within 3 months

Improved within 3 months

Table 2: Odevixibat Dosing and Tolerability in the Case Series

Remained mostly
normal in 4 of 5 patients

Remained stable

Resolved completely in
4 of 5 patients

Resolved in responders
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Parameter

Details from Clinical Experience

Dosing Range

Recommended
Dosing

Common Adverse
Events

Hepatotoxicity

Key Monitoring

37.2 - 120 pg/kg/day [1]

Start at 40 pg/kg once daily; may be increased to 100 pg/kg daily based on
tolerance and effect [2]

Diarrhea, abdominal pain, vomiting, liver test abnormalities, fat-soluble vitamin
deficiency [3] [2]

Serum ALT elevations (>3x ULN) reported in 8-11% of patients in trials; no
clinically apparent liver injury with jaundice reported to date [2]

Liver tests (ALT, AST), bilirubin, serum bile acids, and fat-soluble vitamin levels

[2]

Mechanism of Action and Experimental Protocols

Drug Mechanism and Pathophysiology

Odevixibat is a reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical
sodium-dependent bile acid transporter (ASBT) [4] [2]. It acts locally in the distal ileum to block the

reabsorption of bile acids from the terminal ileum, thereby promoting their fecal excretion and reducing the

recirculating bile acid pool returning to the liver [5].

In MYO5B-PFIC, mutations in the MYOGS5B gene lead to a deficiency in myosin 5B, a motor protein critical
for the intracellular trafficking of canalicular membrane transporters, including the bile salt export pump
(BSEP) [1] [4]. This results in impaired bile acid secretion from hepatocytes into bile, causing intracellular

accumulation of toxic bile acids, liver injury, and severe pruritus [1] [6]. Odevixibat addresses the

consequences of this defect by systemically reducing the bile acid load.

The diagram below illustrates the mechanism of action and the pathophysiology it addresses.

Experimental Protocol for Clinical Efficacy Assessment
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The following methodology is based on the retrospective case series and pivotal trials.

Objective: To evaluate the efficacy and safety of odevixibat in reducing pruritus and serum bile acids in

patients with MYO5B-PFIC.

Patient Population:

¢ Inclusion Criteria: Molecular diagnosis of PFIC with biallelic (or monoallelic with strong evidence)
pathogenic variants in MYO5B; moderate-to-severe pruritus refractory to conventional treatments
(e.g., ursodeoxycholic acid, rifampicin); elevated serum bile acids (> 100 pumol/L) [1].

e Exclusion Criteria: Decompensated liver cirrhosis; concurrent liver conditions; hypersensitivity to
odevixibat [1].

Study Design:

e Type: Single-arm or randomized placebo-controlled trial.
e Duration: 24-week primary analysis period, with long-term extension up to 3 years [1] [3].

Dosing and Administration:

e Formulation: Oral capsules (400 pg, 1200 pg) or pellets (200 pg, 600 ug) for sprinkling on food [2].

e Dose: Initial dose of 40 pg/kg once daily in the morning. If the response is insufficient after 3 months,
consider increasing to a maximum of 100-120 pg/kg/day [1] [2].

e Concomitant Medications: Stable doses of ursodeoxycholic acid and rifampicin may be continued

[1].

Endpoint Assessment Workflow: The flow of patient assessment and data collection in a clinical trial

setting is summarized below.
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Patient Screening &
Baseline Assessment

Baseline (Week 0)
- Pruritus ObsRO
- SBA, Bilirubin, ALT
- Quality of Life

Odevixibat Initiation
(40 pg/kg/day)

Month 1-3
- Pruritus Assessment
- Safety Labs (Liver Tests)
- Dose Titration Check

Efficacy & Safety Monitoring

Month 6 (Primary Endpoint)
- Primary: Pruritus Response
- Key Secondary: sBA Reduction

Continued Treatment

Long-term Follow-up

(Up to 3 years)
- Sustained Efficacy
- Safety & Vitamin Levels

Click to download full resolution via product page

Key Efficacy Endpoints:

e Primary Endpoint: Change from baseline in pruritus, assessed using a validated observer-reported
outcome (ObsRO) or patient-reported outcome (PRO) scale, typically a 4-point Likert scale
(O=absent, 1=mild, 2=moderate, 3=severe). A response can be defined as a score of 0 or 1 for a high
percentage of observations over the treatment period [1] [3].
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e Key Secondary Endpoints:
o Proportion of patients achieving serum bile acid (sBA) reduction to < 70 pumol/L or = 50%
reduction from baseline [1].
o Normalization of sBA (< 40 pumol/L or < 10 umol/L) [1].
o Change in total bilirubin and alanine aminotransferase (ALT) levels [1].
o Improvement in sleep disturbances and quality of life metrics [1].

Safety Monitoring:

e Assessments: Document incidence of adverse events (AEs), notably diarrhea, abdominal pain, and
vomiting [1] [2].

e Laboratory Tests: Monitor liver function tests (ALT, AST, bilirubin) at baseline and regularly during
treatment. Monitor levels of fat-soluble vitamins (A, D, E, K) periodically [2].

Application Notes for Researchers and Clinicians

¢ Patient Selection: Odevixibat is most suitable for MYO5B-PFIC patients with persistent,
symptomatic cholestasis (pruritus) despite first-line therapy. It can be considered before or as an
alternative to invasive procedures like biliary diversion [1] [6].

¢ Managing Expectations and Adherence: A clear and sustained treatment response requires good
adherence. The case series noted that fluctuations in sSBA and symptoms were linked to poor
compliance or treatment interruptions [1]. Educating caregivers on consistent administration is critical.

¢ Safety and Monitoring Vigilance: While generally well-tolerated, proactive management of
gastrointestinal side effects is advised. Regular monitoring of liver tests and fat-soluble vitamin levels
is essential, as elevations in transaminases and deficiencies can occur [3] [2].

¢ Addressing Unanswered Questions: Current evidence is based on a small, retrospective case
series. Larger, prospective studies are needed to confirm long-term efficacy, its impact on native liver
survival, and the optimal management of patients who experience an incomplete response [1] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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